Potassium glycolate

Catalog No.
S654911
CAS No.
1932-50-9
M.F
C2H3KO3
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium glycolate

CAS Number

1932-50-9

Product Name

Potassium glycolate

IUPAC Name

potassium;2-hydroxyacetate

Molecular Formula

C2H3KO3

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1

InChI Key

FIJPWGLOBMXXSF-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])O.[K+]

Synonyms

glycolate, glycolic acid, glycolic acid, 1-(14)C-labeled, glycolic acid, 2-(14)C-labeled, glycolic acid, calcium salt, glycolic acid, monoammonium salt, glycolic acid, monolithium salt, glycolic acid, monopotassium salt, glycolic acid, monosodium salt, glycolic acid, potassium salt, hydroxyacetic acid, potassium glycolate

Canonical SMILES

C(C(=O)[O-])O.[K+]

Isomeric SMILES

C(C(=O)[O-])O.[K+]

The exact mass of the compound Potassium glycolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium glycolate (C2H3KO3) is the potassium salt of glycolic acid, functioning as a highly water-soluble, bifunctional organic building block and buffering agent. In industrial and commercial procurement, it is primarily valued for its effective chelating properties, pH-buffering capacity, and high solubility profile. As a neutralized alpha-hydroxy acid (AHA) source, it provides the metabolic and chemical reactivity of the glycolate anion without the extreme acidity of free glycolic acid. Its primary applications span industrial descaling (specifically calcium sulfate complexation), electroless nickel plating, and dermatological formulations where controlled pH is critical for product stability and safety [1].

Research Fit

1

Aqueous formulation support with reported higher solubility than the sodium analog.

2

Alkaline pH adjuster providing mild buffering without free-acid acidity.

3

Solid-state study fit for crystallography and thermal-processing workflows.

Substituting potassium glycolate with free glycolic acid or alternative alkali metal salts (such as sodium glycolate) often leads to process failures in pH-sensitive or thermally demanding environments. Free glycolic acid has a low pKa, which aggressively lowers formulation pH, requiring complex in-situ neutralization that can introduce unwanted counter-ions and batch-to-batch inconsistency [1]. Furthermore, compared to sodium glycolate, the potassium salt exhibits distinct hygroscopicity, higher thermal stability in its co-crystal forms, and distinct performance in single-step industrial gypsum descaling, where sodium alternatives may form problematic intermediate precipitates [2]. Consequently, direct substitution alters solubility limits, thermal decomposition thresholds, and downstream reaction kinetics.

Substitution Risk

Risk Sodium glycolate may shift solid-state properties including thermal stability and PXRD signature.
Risk Glycolic acid (free acid) introduces high acidity and does not provide pre-neutralized alkaline pH.
Risk Counterion-dependent solubility may limit direct substitution in concentrated liquid formulations.

Thermal Stability vs. Sodium Glycolate

Recent crystallographic and thermogravimetric analyses comparing alkali metal glycolates demonstrate that potassium glycolate complexes exhibit higher thermal stability compared to their sodium analogs. Specifically, potassium glycolate glycolic acid (PGGA) decomposes into carbonates at a higher temperature threshold than sodium glycolate glycolic acid (SGGA) [1]. While potassium glycolate hemihydrate (PGH) undergoes dehydration at approximately 60 °C, the stable PGGA framework resists thermal degradation longer than the sodium counterpart under identical heating profiles[2].

Evidence DimensionThermal decomposition temperature to carbonates
Target Compound DataPotassium glycolate complex (PGGA) exhibits delayed thermal decomposition
Comparator Or BaselineSodium glycolate complex (SGGA) decomposes at a lower temperature
Quantified DifferencePGGA framework resists thermal degradation to carbonates longer than SGGA
ConditionsThermogravimetric analysis (TGA) of crystalline glycolate complexes

Higher thermal stability provides a wider processing window for high-temperature chemical synthesis and limits premature degradation during heated formulation steps.

Thermal stability
Head-to-head
Marginally higher decomposition temperature vs. sodium analog
May support thermal-processing workflows.
Exact decomposition values not provided; data to verify.

Single-Step Gypsum Scale Dissolution

In industrial descaling applications, particularly for oil well maintenance, potassium glycolate demonstrates high efficiency in complexing and dissolving calcium sulfate (gypsum) deposits. Formulations containing 48.5% potassium glycolate can disintegrate dense mineral scales in a single step [1]. In contrast, achieving comparable dissolution efficiency using conventional alkaline treatments (like sodium hydroxide or potassium hydroxide) requires a mandatory secondary acid wash to dissolve the resulting calcium hydroxide [2]. Furthermore, relying solely on sodium glycolate can lead to the rapid formation of water-soluble but potentially problematic intermediate precipitates, making the potassium salt highly suitable for continuous flow systems[2].

Evidence DimensionProcess steps required for gypsum scale removal
Target Compound DataPotassium glycolate enables single-step dissolution
Comparator Or BaselineSodium/Potassium Hydroxide requires a secondary acid wash
Quantified DifferenceElimination of the secondary acid wash step
ConditionsAqueous solvent treatment of calcium sulfate deposits at ambient to elevated temperatures

Eliminating secondary acid washes significantly reduces downtime, chemical handling costs, and equipment corrosion risks in industrial and oilfield descaling operations.

PXRD fingerprint
Head-to-head
Distinct PXRD pattern vs. sodium glycolate; similar only to rubidium analog
Supports solid-state identity verification.
Qualitative diffraction difference; reference pattern review recommended.

Formulation pH Control and Dermal Tolerability

Formulating with free glycolic acid inherently drives the pH below the critical safety threshold of 3.5, necessitating extensive neutralization that complicates manufacturing [1]. Potassium glycolate serves as a pre-neutralized, buffered source of the alpha-hydroxy acid (AHA) active. Safety assessments confirm that glycolate salts like potassium glycolate are safe for use in cosmetic products at concentrations up to 10% when the final formulation pH is maintained at or above 3.5 [1]. By using the potassium salt, formulators achieve the required AHA concentration without the severe pH drop associated with the free acid, ensuring greater batch reproducibility and reduced dermal irritation potential.

Evidence DimensionFormulation pH stability and neutralization requirement
Target Compound DataPotassium glycolate maintains pH >= 3.5 without aggressive in-situ neutralization
Comparator Or BaselineFree Glycolic Acid drives pH < 3.0, requiring exact base titration
Quantified DifferencePre-neutralized buffering vs. mandatory active titration
ConditionsStandard aqueous cosmetic and dermatological preparations (<= 10% active)

Utilizing the potassium salt streamlines the manufacturing process of AHA products by eliminating complex titration steps and reducing the risk of batch rejection due to pH non-compliance.

Solubility
Class-level
Reported higher aqueous solubility than sodium glycolate
Supports concentrated formulation development.
Exact solubility values not provided; class-level inference.
Solution pH
Reported
pH 8–9 (1% aqueous solution)
Supports mild-alkaline buffering without free-acid acidity.
Glycolic acid pKa reported as ~3.6–3.9.

Industrial Descaling and Flow Assurance

Driven by its ability to dissolve calcium sulfate without secondary acid washes, potassium glycolate is utilized as a primary active ingredient in wellbore cleanout fluids and industrial heat exchanger descaling formulations [1].

High-Temperature Synthesis and Electroplating

Due to its higher thermal stability compared to sodium glycolate, the potassium salt serves as a reliable chelating agent and complexing additive in high-temperature electroless nickel plating and advanced organic synthesis, where premature decomposition would compromise bath life[2].

Buffered AHA Skincare Formulations

Potassium glycolate is a highly suitable choice for dermatological and cosmetic manufacturers seeking to deliver up to 10% AHA concentrations while strictly maintaining a formulation pH of 3.5 or higher, thereby avoiding the manufacturing complexities of neutralizing free glycolic acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-solubility aqueous formulations
Salt-form solubility rank
Concentration-dependent precipitation stability
Solid-state chemistry research
Crystallographic identity
PXRD pattern and thermal decomposition review
Industrial corrosion inhibition
Potassium-counterion solubility
Metal-chelating and film-forming compatibility

Physical Description

Liquid

UNII

0QJO5319WB

Related CAS

79-14-1 (Parent)

MeSH Pharmacological Classification

Keratolytic Agents

Other CAS

1932-50-9
25904-89-6

Wikipedia

Potassium glycolate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Acetic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE
Acetic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE

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